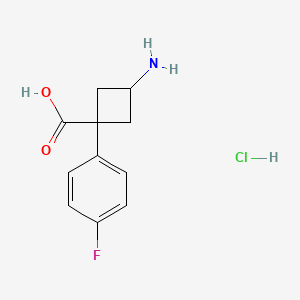
(1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid hydrochloride, also known as 4-Fluorocyclobutylglycine hydrochloride or 4-FCB-HCl, is a cyclobutane-containing amino acid with a fluorine atom at the para position of the phenyl ring. It is a derivative of the naturally occurring amino acid glycine and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
4-FCB-HCl has been used in a wide range of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug metabolism. It has also been used to study the structure and function of various enzymes, including cytochrome P450, as well as to study the effects of various drugs on the body. Additionally, 4-FCB-HCl has been used in the study of gene expression and the development of novel antiviral and antibacterial agents.
Mécanisme D'action
The mechanism of action of 4-FCB-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. Additionally, 4-FCB-HCl has been shown to bind to the active site of the enzyme and disrupt its normal functioning.
Biochemical and Physiological Effects
4-FCB-HCl has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of cytochrome P450, which can lead to an accumulation of drugs in the body and an increased risk of drug interactions. Additionally, it has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as cytochrome b5 and cytochrome c oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-FCB-HCl in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it cost-effective for research purposes. Second, it is a stable compound, making it suitable for long-term storage and use in experiments. Additionally, it is a relatively non-toxic compound, making it safe to handle and use in the laboratory.
However, there are also a few limitations to the use of 4-FCB-HCl in laboratory experiments. First, it is not water-soluble, making it difficult to use in aqueous solutions. Second, it has a low solubility in organic solvents, making it difficult to use in organic reactions. Additionally, it is not very stable at high temperatures, making it unsuitable for use in high-temperature reactions.
Orientations Futures
There are a number of potential future directions for the use of 4-FCB-HCl in scientific research. First, it could be used in the development of new drugs and drug delivery systems. Second, it could be used to study the effects of various drugs on the body and to develop new treatments for various diseases. Additionally, it could be used to study the structure and function of various enzymes, including cytochrome P450, and to develop new inhibitors of these enzymes. Finally, it could be used to study the effects of various drugs on gene expression and to develop novel antiviral and antibacterial agents.
Méthodes De Synthèse
The synthesis of 4-FCB-HCl is achieved through the condensation of 4-fluorobenzaldehyde and cyclobutane-1,3-dicarboxylic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C for 4-6 hours. The product is then purified by recrystallization from aqueous ethanol.
Propriétés
IUPAC Name |
3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11;/h1-4,9H,5-6,13H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRNJQOZJCTTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

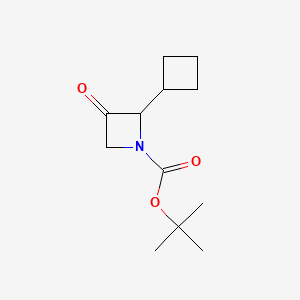
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)
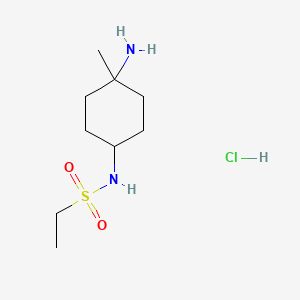


![4-[(3H-diazirin-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B6608434.png)
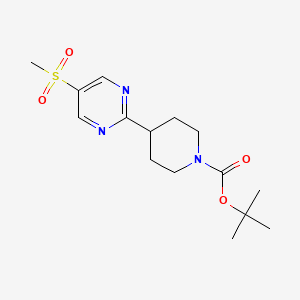

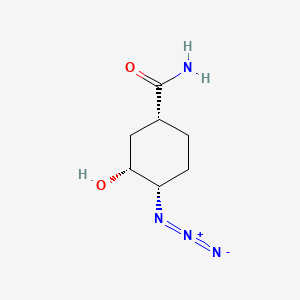


![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid](/img/structure/B6608461.png)
